molecular formula C11H15F2N5 B15050338 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15050338
M. Wt: 255.27 g/mol
InChI Key: UECIVJIUUIJIHU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of difluoromethyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by subsequent functionalization to introduce the ethyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethyl sulfoxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in controlled environments, with careful monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .

Scientific Research Applications

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The specific pathways involved depend on the target application, whether it be inhibiting a particular enzyme or modulating a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
  • 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid
  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-3-17-6-9(5-15-17)4-14-10-7-18(11(12)13)16-8(10)2/h5-7,11,14H,3-4H2,1-2H3

InChI Key

UECIVJIUUIJIHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)C(F)F

Origin of Product

United States

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